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Experimental Evidence and Data

The key findings come from a Phase I, first-in-human study of acoziborole, which included specific parts to

evaluate the effect of activated charcoal [1] [2].

The following table summarizes the design and key pharmacokinetic (PK) findings from the parts of the

study that involved activated charcoal:

Study Part & Cohorts / Activated Charcoal T
o . Key Pharmacokinetic Finding

Description Doses Regimen

Part | (SAD): Charcoal Doses from 20 60 g once dalily, The long half-life (>400 h)

administered to most mg to 1200 mg starting 24 hours post-  persisted. Charcoal had little

cohorts to aid drug (all except dose (on Day 5) and impact on PK, except at the 20

elimination [1] [2] Cohorts 1 & 9) continuing for 7 days mg dose [1] [2].

[1][2]

| Part IV (PK Study): Specifically designed to assess charcoal's impact [1] [2] | 20 mg acoziborole
(capsule) | Cohort 1: 60 g charcoal once daily for 7 days. Cohort 2: 20 g charcoal three times daily for 7
days. Dosing started 24 hours post-acoziborele [1] [2]. | Impact was observed, but the study was likely

underpowered (only 3 subjects per cohort) [1] [2]. | | Part VI (Bioequivalence & PK): Further evaluation
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with a more intensive charcoal regimen [2] | 40 mg & 160 mg acoziborole (tablet) | 50 g activated charcoal
starting on Day 5, then every 4 hours for 3 days [2] | Intensive regimen was used, but no specific PK

reduction was reported in the available summary [2]. |

Detailed Experimental Protocols

For researchers looking to understand or replicate the methodology, here are the detailed protocols from the

Phase I study.

Objective: To evaluate the effect of activated charcoal on the plasma concentration of acoziborole [1] [2].

Subjects: Two cohorts of three healthy male volunteers each [1] [2].

Acoziborole Administration: A single oral 20 mg dose in capsule form, after an overnight fast [1] [2].

¢ Charcoal Administration (Intervention):

o Cohort 1: Received 60 g of activated charcoal (Toxicarb) in an oral suspension (20 g/100 mL)
10 minutes before breakfast for seven consecutive days. Dosing started 24 hours after

acoziborole administration [1] [2].
o Cohort 2: Received 20 g of activated charcoal three times daily, 10 minutes before each meal,
for seven consecutive days. Dosing started 24 hours after acoziborole administration [1] [2].
Pharmacokinetic Sampling: Blood samples for plasma PK analysis were collected up to 192 hours
(8 days) post-dose [1] [2].

Objective: To evaluate bioequivalence between tablet and capsule formulations and further explore the

impact of a high-dose activated charcoal regimen [2].

e Subjects: Two cohorts of six participants [2].

e Acoziborole Administration: Single doses of 40 mg or 160 mg acoziborole in tablet form [2].

¢ Charcoal Administration (Intervention): Both cohorts received 50 g of activated charcoal starting
on Day 5 in the morning, and then every 4 hours for 3 days, with one final single dose at a follow-up
visit [2].

Mechanism and Troubleshooting

The following diagram illustrates the physiological process that activated charcoal aims to interrupt, and the

proposed mechanism of action.
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Based on the available evidence, here are answers to potential troubleshooting questions:

¢ Does activated charcoal effectively reduce systemic exposure of acoziborole? The evidence
suggests it has limited clinical impact. Despite preclinical data indicating mild enterohepatic
recirculation, clinical results showed that even intensive and prolonged charcoal regimens did not
substantially accelerate the elimination of acoziborole, which has an extremely long half-life (>400
hours) [1] [2].

e What is the optimal timing for activated charcoal administration? In the cited studies, charcoal
was administered 24 hours or more after the acoziborole dose. This timing is designed to interrupt
potential enterohepatic recirculation after the drug has been systemically absorbed and excreted into
the bile, rather than to prevent initial absorption [1] [2].

e Why is the evidence considered preliminary? The parts of the study specifically designed to test
charcoal's effect (Parts IV and VI) were small (only 3 subjects per cohort in Part IV) and the overall
data on this interaction comes from a single clinical trial [1] [2].

Seeking Further Information

The data on this specific interaction is limited. For a more complete understanding, you may consult:

e The primary source: The full text of the Phase | study, "Determination of the Optimal Single Dose
Treatment for Acoziborole..." (Clinical Pharmacokinetics, 2023) [1] [2].

¢ Clinical trial records: Details on ClinicalTrials.gov (identifier NCT01533961) may contain additional
data [1] [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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